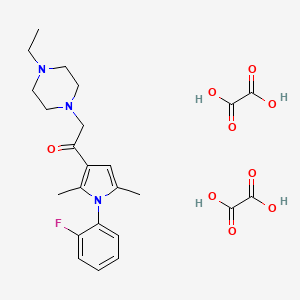2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate
CAS No.: 1051931-25-9
Cat. No.: VC4845440
Molecular Formula: C24H30FN3O9
Molecular Weight: 523.514
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1051931-25-9 |
|---|---|
| Molecular Formula | C24H30FN3O9 |
| Molecular Weight | 523.514 |
| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone;oxalic acid |
| Standard InChI | InChI=1S/C20H26FN3O.2C2H2O4/c1-4-22-9-11-23(12-10-22)14-20(25)17-13-15(2)24(16(17)3)19-8-6-5-7-18(19)21;2*3-1(4)2(5)6/h5-8,13H,4,9-12,14H2,1-3H3;2*(H,3,4)(H,5,6) |
| Standard InChI Key | OKPJGXGILZGCDK-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Introduction
Chemical Nomenclature and Structural Features
Systematic IUPAC Name
The systematic name 2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate reflects its molecular architecture :
-
Core structure: A pyrrole ring substituted at positions 1, 2, and 5 with a 2-fluorophenyl group, methyl groups, and an ethanone moiety.
-
Piperazine substitution: A 4-ethylpiperazine group at the ethanone's β-position.
-
Counterion: Two oxalic acid molecules forming a dioxalate salt.
Molecular Formula and Weight
-
Free base:
-
Dioxalate salt:
-
Molecular weight:
The calculation aligns with analogous pyrrole-piperazine derivatives .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis likely follows a multi-step protocol involving:
-
Pyrrole core formation: Condensation of 2-fluoroaniline with acetylacetone derivatives to yield 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole .
-
Ethanone functionalization: Chlorination at the pyrrole's 3-position using agents like POCl, followed by nucleophilic substitution with 4-ethylpiperazine .
-
Salt formation: Reaction of the free base with oxalic acid in a 1:2 molar ratio to precipitate the dioxalate .
Example Reaction Scheme:
Structural Analogues
-
IU1 (PubChem CID 675434): Shares the pyrrole-ethanone core but substitutes pyrrolidine for piperazine .
-
2-Chloro-1-(1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 304685-89-0): Demonstrates the versatility of halogen intermediates in piperazine coupling .
Physicochemical Properties
Solubility and Stability
-
Solubility: The dioxalate salt enhances water solubility compared to the free base due to ionic interactions. Estimated solubility: >50 mg/mL in aqueous buffers .
-
Stability: Likely stable under refrigerated conditions (2–8°C) but susceptible to hydrolysis at extreme pH (>10 or <2) .
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-):
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume